molecular formula C9H11ClIN B3026430 2-Amino-5-iodoindan hydrochloride CAS No. 1782044-60-3

2-Amino-5-iodoindan hydrochloride

Cat. No.: B3026430
CAS No.: 1782044-60-3
M. Wt: 295.55
InChI Key: KXPCULLKBZKNFC-UHFFFAOYSA-N
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Description

Overview of Aminoindan Chemical Class in Neuropharmacology

The aminoindan chemical class refers to a group of organic molecules characterized by an indan (B1671822) framework to which an amine group is attached. These compounds have garnered considerable interest in neuropharmacology due to their structural similarities to endogenous neurotransmitters and other psychoactive substances. Historically, aminoindanes were initially synthesized and investigated for potential therapeutic applications, including as anti-Parkinsonian agents. wikipedia.org Their rigid structure, which limits conformational flexibility, makes them valuable probes for understanding the specific structural requirements for interaction with neurotransmitter receptors and transporters.

Research Trajectory of 2-Amino-5-iodoindan Hydrochloride in Chemical Biology

The research trajectory of this compound is closely linked to the broader exploration of aminoindane analogues as research tools. The work of medicinal chemists, notably Dr. David E. Nichols and his research group, has been pivotal in the synthesis and pharmacological characterization of a wide array of psychoactive compounds, including various aminoindanes. wikipedia.orgtripsitter.comheffter.orgpurdue.edupurdue.edu The introduction of a halogen atom, such as iodine at the 5-position of the indan ring, is a common strategy in medicinal chemistry to modulate the pharmacological properties of a molecule. This can influence factors such as binding affinity, selectivity for specific receptors or transporters, and metabolic stability. The hydrochloride salt form of 2-Amino-5-iodoindan is typically prepared to enhance its solubility in aqueous solutions, a crucial characteristic for its use in in vitro and in vivo experimental settings.

Positioning of this compound in Neurotransmitter System Investigations

This compound is primarily positioned as a research chemical for investigating the function of monoamine neurotransmitter systems, particularly those involving serotonin (B10506) and dopamine (B1211576). purdue.edu Its structural similarity to other known monoamine releasing agents and reuptake inhibitors suggests its utility in probing the structure-activity relationships of the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine (B1679862) transporter (NET). The iodine atom at the 5-position can also serve as a site for radiolabeling, for instance with iodine-125, to create a radioligand for use in binding assays to quantify and map the distribution of these transporters in the brain. wikipedia.org

Detailed Research Findings

The specific pharmacological profile of this compound is best understood by examining its interactions with monoamine transporters. While detailed public data exclusively for the hydrochloride salt is limited, the properties can be inferred from studies on the parent compound, 5-iodo-2-aminoindan (5-IAI), and related aminoindanes.

Monoamine Transporter Interaction Profile

Research on compounds structurally related to this compound has shown that they can inhibit the reuptake of monoamine neurotransmitters. The following table summarizes the inhibitory activity of a related compound, 5-IAI, at the human serotonin, dopamine, and norepinephrine transporters.

TransporterIC50 (nM) for 5-IAI
Serotonin Transporter (SERT)134
Dopamine Transporter (DAT)2430
Norepinephrine Transporter (NET)243

IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity. Data is for the related compound 5-iodo-2-aminoindan (5-IAI) and is provided for illustrative purposes.

The data indicates that 5-IAI is a relatively potent inhibitor of the serotonin and norepinephrine transporters, with significantly weaker activity at the dopamine transporter. This profile suggests that this compound likely functions as a tool to preferentially investigate the serotonergic and noradrenergic systems.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2,3-dihydro-1H-inden-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10IN.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPCULLKBZKNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)I)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301348113
Record name 5-Iodo-2-aminoindan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301348113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782044-60-3
Record name 5-Iodo-2-aminoindan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301348113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Amino-5-iodoindan hydrochloride, providing detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra of the hydrochloride salt of 5-iodo-2-aminoindan (5-IAI) in deuterium (B1214612) oxide (D₂O) provide key insights into its molecular structure. researchgate.net The assignments for the proton and carbon chemical shifts are based on chemical shifts, peak patterns, and one-bond carbon-to-proton correlations. researchgate.net

¹H NMR Spectral Data (HCl salt in D₂O) researchgate.net

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-47.70d1.5
H-67.55dd8.0, 1.5
H-77.10d8.0
H-24.15m-
H-1a/H-3a3.40dd17.0, 7.0
H-1b/H-3b3.10dd17.0, 5.0

This table is interactive. You can sort and filter the data.

¹³C NMR Spectral Data (HCl salt in D₂O) researchgate.net

Carbon Chemical Shift (ppm)
C-5a142.0
C-7a139.0
C-6138.0
C-4132.0
C-7129.0
C-592.0
C-252.0
C-1/C-338.0

This table is interactive. You can sort and filter the data.

The chemical shifts and coupling constants are indicative of the rigid indane ring system and the electronic effects of the iodo and amino substituents on the aromatic ring. The proton at position 4 (H-4) appears as a doublet with a small coupling constant, consistent with meta-coupling to H-6. The proton at H-6 shows a doublet of doublets due to ortho-coupling with H-7 and meta-coupling with H-4. The H-7 proton appears as a doublet from ortho-coupling to H-6. The aliphatic protons of the five-membered ring show complex splitting patterns characteristic of their diastereotopic nature.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a critical tool for determining the molecular weight and fragmentation pattern of 2-Amino-5-iodoindan, which aids in its structural confirmation. Electron ionization (EI) mass spectra of 5-iodo-2-aminoindan reveal a characteristic fragmentation pattern. researchgate.net

Key Mass Spectral Fragments of 5-Iodo-2-aminoindan researchgate.net

m/z Proposed Fragment Significance
259[M]⁺Molecular Ion
132[M - I]⁺Loss of Iodine
117Indene (B144670) ionCharacteristic indane fragment
91Tropylium (B1234903) ionCommon aromatic fragment

This table is interactive. You can sort and filter the data.

The mass spectrum typically shows a prominent molecular ion peak. Characteristic fragmentation includes the loss of the iodine atom and the formation of stable ions such as the indene and tropylium ions, which are common in the mass spectra of aminoindane derivatives. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of this compound by probing the vibrational modes of its functional groups.

The infrared spectrum of 5-iodo-2-aminoindan, obtained via a single bounce attenuated total reflectance (ATR) accessory, presents several characteristic absorption bands. researchgate.net

Characteristic Infrared Absorption Bands for 5-Iodo-2-aminoindan researchgate.net

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300-3400N-H stretchPrimary amine
~2800-3000C-H stretchAliphatic and Aromatic
~1600N-H bendPrimary amine
~1450-1500C=C stretchAromatic ring
~800-900C-H bend (out-of-plane)Substituted aromatic ring
~500-600C-I stretchIodo group

This table is interactive. You can sort and filter the data.

The N-H stretching vibrations of the primary amine are typically observed as a pair of bands in the region of 3300-3400 cm⁻¹. The presence of the hydrochloride salt would shift these bands and introduce a broad absorption due to the ammonium (B1175870) salt. The aromatic C=C stretching vibrations and the out-of-plane C-H bending vibrations provide information about the substitution pattern of the benzene (B151609) ring. The C-I stretching vibration is expected at lower wavenumbers.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

For a related compound, 2-aminobenzimidazole, the experimental UV spectra show absorption maxima that are influenced by the solvent. researchgate.net It is expected that this compound would exhibit absorption bands in the UV region, likely with maxima influenced by the substitution on the aromatic ring. The amino group acts as an auxochrome, and its protonation in the hydrochloride salt would likely cause a hypsochromic (blue) shift in the absorption maxima.

X-ray Diffraction Studies for Solid-State Structural Elucidation

Specific X-ray diffraction data for this compound were not found in the provided search results. However, X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

For related hydrochloride salts of organic molecules, X-ray diffraction studies reveal detailed information about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding in the crystal lattice. researchgate.net A single-crystal X-ray diffraction analysis of this compound would precisely determine the conformation of the indane ring, the geometry of the ammonium group, and the nature of the hydrogen bonding network involving the chloride counter-ion.

Chromatographic Methods for Purity Assessment and Analytical Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For aminoindanes, which can have similar mass spectral data, derivatization is often employed to improve chromatographic separation and provide more selective analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. While LC-MS is a common method for the analysis of various amino compounds, specific, detailed methodologies for the analysis of this compound are not extensively documented in publicly available research.

General approaches for amino compounds often involve reversed-phase chromatography. The selection of the stationary phase, mobile phase composition, and mass spectrometric conditions are critical for achieving optimal separation and detection. For similar compounds, a C18 column is frequently used with a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic component such as methanol (B129727) or acetonitrile. The mass spectrometer is typically operated in positive ionization mode to detect the protonated molecule.

However, without specific studies on this compound, these conditions remain theoretical for this particular analyte. Further research is required to develop and validate a specific LC-MS method for the quantification and identification of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC) as a Reagent in Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry. Interestingly, this compound is noted for its application as a reagent within the field of HPLC. biosynth.com It is utilized in the analysis of other substances, such as the psychoactive drug benzylpiperazine. biosynth.com

In this context, this compound would be used to derivatize the target analyte, in this case, benzylpiperazine, to facilitate its detection or improve its chromatographic behavior. The resulting derivative would then be analyzed by HPLC. The calibration of such a method would allow for the identification and quantification of not only benzylpiperazine but potentially other substances like synthetic cannabinoids and cathinones. biosynth.com This highlights the role of this compound as a tool in the analytical chemist's arsenal (B13267) for the detection of various compounds of interest. biosynth.com

The table below summarizes the role of this compound as a reagent in HPLC, as indicated by available data.

ReagentApplicationTarget Analytes
This compoundDerivatizing agent for HPLC analysisBenzylpiperazine, Synthetic Cannabinoids, Cathinones

Mechanistic Pharmacology and Receptor Interaction Studies

Neurotransmitter System Modulation by 2-Amino-5-iodoindan

2-Amino-5-iodoindan (also known as 5-IAI) is recognized for its activity as a monoamine releasing agent and reuptake inhibitor. nih.govwikipedia.orgwikipedia.org As a derivative of 2-aminoindan (B1194107) (2-AI), its pharmacological properties are shaped by the addition of an iodine atom to the indane ring structure. nih.govescholarship.org While the parent compound, 2-AI, acts as a selective substrate for the norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT), ring substitutions, such as the one in 5-IAI, tend to increase potency at the serotonin (B10506) transporter (SERT) while decreasing it at DAT and NET. nih.govescholarship.org

5-IAI preferentially interacts with the serotonergic system. nih.gov It functions as a potent inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. nih.govnih.gov By blocking SERT, 5-IAI increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission. wikipedia.org In addition to reuptake inhibition, 5-IAI also acts as a serotonin releasing agent. nih.govwikipedia.org This dual mechanism of action—both inhibiting reuptake and promoting release—leads to a significant modulation of the serotonin system. nih.govwikipedia.org The drug also shows high affinity for several serotonin receptors, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C subtypes. wikipedia.org

5-IAI is classified as a monoamine releasing agent (MRA) that induces the release of serotonin, norepinephrine, and dopamine from presynaptic neurons. wikipedia.orgwikipedia.org This action is achieved by reversing the normal direction of monoamine transporters like SERT, DAT, and NET, causing them to move neurotransmitters out of the neuron instead of into it. wikipedia.org Its potency is greatest for serotonin release, followed by dopamine and then norepinephrine. wikipedia.org

Simultaneously, it acts as a monoamine reuptake inhibitor. nih.gov Research comparing its effects on monoamine transporters shows a clear preference for SERT and NET over DAT. nih.gov This profile distinguishes it from its parent compound, 2-AI, which is more selective for NET and DAT. nih.govescholarship.org

Below is a table detailing the inhibitory activity of 5-IAI and related compounds on the human monoamine transporters.

CompoundSERT IC₅₀ (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)
5-Iodo-2-aminoindan (5-IAI) 39527134
2-Aminoindan (2-AI) 2,2539230
MDAI 1091,067134

Data sourced from Simmler et al. (2014).

Molecular Docking and Binding Mode Analysis of 2-Amino-5-iodoindan to Receptors

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 2-Amino-5-iodoindan, binds to the active site of a receptor. mdpi.commjpms.innih.gov This method involves a search algorithm and a scoring function to generate and evaluate different binding poses, helping to understand the molecular interactions that stabilize the ligand-receptor complex. mdpi.comnih.gov

While specific molecular docking studies for 2-Amino-5-iodoindan were not found in the reviewed literature, the process would typically involve modeling the 3D structure of its primary targets, such as the human serotonin transporter (hSERT). The binding site of hSERT is a deep cavity formed by several transmembrane helices. frontiersin.org Docking simulations would predict the orientation of 2-Amino-5-iodoindan within this site, identifying key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces. mdpi.com Such studies are crucial for understanding the molecular basis of its selectivity and affinity for different monoamine transporters. nih.govresearchgate.net

Structure-Activity Relationship (SAR) of the 2-Amino-5-iodoindan Core

The pharmacological profile of 2-aminoindans is heavily influenced by their chemical structure. nih.govacs.orgnih.gov Structure-activity relationship (SAR) studies explore how modifications to the core molecule affect its biological activity.

The 2-aminoindan structure can be considered a rigid analog of amphetamine. wikipedia.org This rigidity is due to the fusion of a benzene (B151609) ring with a cyclopentane (B165970) ring, which locks the ethylamine (B1201723) side chain into a specific conformation. This structural constraint significantly influences how the molecule fits into the binding sites of monoamine transporters. nih.gov The fixed orientation of the amino group relative to the aromatic ring is a key determinant of its interaction with receptors. nih.gov Studies comparing 5-IAI with its more flexible counterpart, p-iodoamphetamine (PIA), show that while both are behaviorally active, the rigid indane structure of 5-IAI appears to mitigate the serotonergic neurotoxicity seen with PIA. nih.gov

The addition of a halogen, such as iodine, to the 5-position of the 2-aminoindan ring is a critical modification that shifts its pharmacological selectivity. nih.govescholarship.org The parent compound, 2-AI, is a selective releaser and reuptake inhibitor at DAT and NET. nih.govescholarship.org However, the introduction of the bulky and electro-negative iodine atom at the 5-position dramatically increases its potency and selectivity for the serotonin transporter (SERT). nih.govescholarship.org

This shift is a common theme in SAR studies of halogenated amphetamines and related compounds, where increasing the size of the halogen substituent can enhance selectivity for the 5-HT2A receptor. researchgate.net In the case of 5-IAI, the iodine moiety is crucial for conferring its characteristic serotonin-dominant activity, distinguishing it from other non-halogenated or differently substituted 2-aminoindans. nih.govwikipedia.org

Applications in Contemporary Chemical Biology and Forensic Science Research

Utilization of 2-Amino-5-iodoindan Hydrochloride in Neuropharmacological Research Models

The unique structure of 5-IAI, a conformationally restricted analogue of amphetamine, makes it a valuable tool for probing the structure-activity relationships of monoamine transporters. psu.edu

Table 1: In Vitro Activity of 2-Amino-5-iodoindan (5-IAI) at Monoamine Transporters

Transporter Action Potency / Selectivity Notes
Serotonin (B10506) Transporter (SERT) Potent Releaser & Reuptake Inhibitor Preferentially inhibits SERT. pulsus.commdpi.com Potency is about 50% of that of MDMA. pulsus.comresearchgate.net
Dopamine (B1211576) Transporter (DAT) Weak Inhibitor / Releaser Exhibits significantly lower potency at DAT compared to SERT. omicsonline.orgfrontiersin.org

| Norepinephrine (B1679862) Transporter (NET) | Weak Inhibitor / Releaser | Preferentially inhibits NET over DAT, but is most active at SERT. frontiersin.orgmdpi.com |

Animal models, particularly rats, have been employed to understand the physiological and behavioral effects of 2-amino-5-iodoindan. These studies confirm that the compound can produce effects similar to 3,4-methylenedioxymethamphetamine (MDMA). evitachem.com Research has shown that a single administration in rats can lead to a significant decrease in both serotonin uptake sites and hippocampal serotonin levels. evitachem.com

Role of this compound as an Analytical Reference Standard

Initial screening can be performed using colorimetric tests. Research has shown that 2-amino-5-iodoindan reacts with specific reagents to produce a distinguishable color, aiding in its preliminary identification. bu.edu

Table 2: Colorimetric Test Reactions for 2-Amino-5-iodoindan (5-IAI)

Reagent Observed Color
Marquis Reagent Light Brown
Mecke Reagent Reacts to elicit a color change
MDPV Reagent Light Brown
Talwin Reagent Reacts to elicit a color change

Source: bu.edu

For unambiguous confirmation, more sophisticated analytical techniques are required. High-resolution mass spectrometry (HRMS) is a powerful tool for screening and confirming NPS compounds, and the creation of spectral libraries that include data for 2-amino-5-iodoindan is crucial for this work. scispace.com

To determine the presence and concentration of 2-amino-5-iodoindan in forensic casework, validated and robust analytical methods are essential. acs.org A variety of chromatographic techniques have been developed for its detection and quantification in biological matrices like blood and urine, as well as in seized powders and tablets. researchgate.netmdpi.com

Methods commonly employed include gas chromatography-mass spectrometry (GC-MS) and, more frequently, liquid chromatography coupled with mass spectrometry (LC-MS/MS). bu.eduresearchgate.net LC-MS/MS methods are particularly valued for their high sensitivity and selectivity. mdpi.com Stability studies have also been conducted, which are important for the correct interpretation of toxicological results; these have found 2-amino-5-iodoindan to be stable in blood and plasma for at least 21 days when stored at room temperature. kirkmaxey.com

Table 3: Example of an LC-MS/MS Method for 2-Amino-5-iodoindan (5-IAI) Quantification

Parameter Description
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Matrix Whole Blood, Urine
Sample Preparation Protein precipitation with acetonitrile
LC Column Synergi Polar-RP or C18
Detection Electrospray Ionization (ESI) in positive mode, Multiple Reaction Monitoring (MRM)
Run Time ~20-35 minutes
Limit of Quantification (LOQ) As low as 0.02-1.5 ng/mL

Data compiled from: researchgate.netmdpi.com

Precursor Utility in Synthetic Organic Chemistry

The chemical structure of this compound provides it with utility as a precursor in synthetic organic chemistry. The synthesis of the compound itself often starts from indanone or indene (B144670) derivatives, which undergo a series of reactions including iodination, reduction, and amination. evitachem.com

The reactivity of 2-amino-5-iodoindan is centered on its two primary functional groups: the primary amine and the aromatic iodine. evitachem.com These sites allow for a range of chemical transformations, making the molecule a versatile building block for more complex structures.

Reactions of the Amino Group : The primary amine can react with acids to form salts, such as the hydrochloride salt, which improves solubility for research purposes. evitachem.com It can also undergo oxidation to form nitroso or other derivatives. evitachem.com

Reactions of the Aromatic Ring : The iodine atom at the 5-position is susceptible to replacement through electrophilic aromatic substitution reactions, allowing for the introduction of other functional groups onto the indane ring system. evitachem.com

This potential for derivatization makes 2-amino-5-iodoindan a useful intermediate for creating analogues for pharmacological testing or for developing other novel chemical entities.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic and Geometrical Properties of 2-Amino-5-iodoindan Hydrochloride

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a prominent tool for predicting the electronic and geometrical properties of molecules. For this compound, DFT studies can provide a detailed understanding of how its atomic arrangement influences its chemical behavior.

Furthermore, DFT is used to map the electronic properties. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) helps in understanding the molecule's reactivity and electronic transitions. The electronegativity of the iodine and nitrogen atoms creates distinct regions of electron density, which can be visualized through electrostatic potential maps. These maps highlight electron-rich and electron-deficient areas, which are critical for predicting how the molecule will interact with biological targets. While specific DFT studies on this compound are not widely published, the methodology is standard for halogenated and amino-containing aromatic compounds. nih.gov The combination of experimental data with DFT calculations is a powerful approach for building reliable structural models. nih.gov

Table 1: Geometrical and Electronic Properties Predictable by DFT

Property Category Specific Parameter Significance
Geometrical Properties Bond Lengths Determines the distance between atomic nuclei.
Bond Angles Defines the angles between adjacent bonds.
Dihedral Angles Describes the torsion and puckering of the ring system.
Electronic Properties Electron Density Shows the distribution of electrons around the molecule.
Electrostatic Potential Maps electron-rich and electron-deficient regions.
HOMO-LUMO Gap Indicates chemical reactivity and kinetic stability.
Dipole Moment Measures the overall polarity of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Aminoindan Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. fiveable.mewikipedia.org By correlating structural or physicochemical properties (descriptors) with activity, QSAR models can predict the efficacy of new, unsynthesized molecules, thereby accelerating drug discovery. fiveable.menih.gov

Detailed Research Findings: For aminoindan analogues, QSAR studies are essential for understanding how different substituents on the indane ring affect their interaction with biological targets, such as monoamine transporters (NET, DAT, and SERT). nih.gov The fundamental principle is that the biological activity of a molecule is determined by its chemical structure. fiveable.me A QSAR model for aminoindans would incorporate various descriptors, including:

Steric descriptors: Related to the size and shape of the substituent (e.g., molar volume).

Electronic descriptors: Related to the electronic effects of the substituent (e.g., Hammett constants, dipole moment).

Hydrophobic descriptors: Related to the lipophilicity of the molecule (e.g., logP).

In the case of 2-Amino-5-iodoindan, the iodine atom at the 5-position would be a key feature. Its properties—large size, hydrophobicity, and ability to form halogen bonds—would be quantified and used as variables in the QSAR equation. Studies on related aminoindans show that substitutions on the aromatic ring significantly alter their potency and selectivity. For instance, the parent compound, 2-aminoindan (B1194107) (2-AI), is a potent releaser at NET and DAT, while ring-substituted analogues like MDAI (5,6-methylenedioxy-2-aminoindane) show increased potency at SERT. nih.govunodc.org A QSAR model could predict the activity of 5-iodo-2-aminoindan based on the established contributions of other halogenated or bulky substituents.

Table 2: Activity of Aminoindan Analogues at Monoamine Transporters

Compound Transporter Target EC50 (nM) Selectivity Profile
2-Aminoindan (2-AI) NET 86 Catecholamine-selective
DAT 439
SERT >10,000
MDAI NET 222 Serotonin (B10506)/Norepinephrine (B1679862) selective
DAT 2360
SERT 108
MMAI NET >10,000 Highly Serotonin-selective
DAT >10,000
SERT 121

Data sourced from a study on the pharmacological effects of aminoindan derivatives. nih.gov

Conformational Landscape Analysis of the Indane Ring System

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformations) of a molecule and their relative energies. biorxiv.orgnih.gov The set of all accessible conformations and their corresponding energy levels is known as the conformational landscape.

Detailed Research Findings: The indane ring system consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. mdpi.com While the benzene ring is planar, the five-membered aliphatic ring is not. It can adopt non-planar conformations to relieve ring strain. The two most common conformations for a cyclopentane-like ring are the "envelope" (where one atom is out of the plane of the other four) and the "twist" (where two atoms are displaced on opposite sides of the plane).

For this compound, the specific conformation of the five-membered ring is critical. The amino group is located on this flexible ring, and its spatial orientation will be determined by the ring's pucker. The energetically preferred conformation will seek to minimize steric hindrance between the amino group and the adjacent hydrogen atoms. Computational methods, such as molecular mechanics or DFT, can be used to calculate the energy of different conformations and identify the lowest energy (most stable) states. Understanding this landscape is crucial because only specific conformations may be able to bind effectively to a biological receptor. The rigidity of the indane framework, combined with the limited flexibility of the five-membered ring, restricts the number of possible low-energy conformations, which can be an advantageous feature in drug design. mdpi.com

Research on 2 Amino 5 Iodoindan Derivatives and Analogues

Design and Synthesis of Novel 2-Amino-5-iodoindan Derivatives

The synthesis of 2-amino-5-iodoindan (5-IAI) and its derivatives is a critical area of research, aiming to create compounds with specific pharmacological profiles. nih.gov 5-IAI is a rigid analog of p-iodoamphetamine (PIA), a known serotonin (B10506) neurotoxin. nih.gov The design of 5-IAI was based on the hypothesis that restricting the conformational flexibility of the amphetamine side chain, by incorporating it into an indane ring system, might reduce or eliminate the neurotoxic effects while retaining some of the psychoactive properties. nih.gov

The synthesis of such derivatives often involves multi-step processes. For instance, the creation of related compounds like 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) starts from 3-(3,4-methylenedioxyphenyl)propionic acid, which is converted to its acid chloride and then heated to form 5,6-methylenedioxy-1-indanone. wikipedia.org This intermediate is then treated with amyl nitrite (B80452) in methanol (B129727) with HCl to produce a hydroxyimino ketone, which is subsequently reduced to the final 2-aminoindan (B1194107) derivative. wikipedia.org Similar synthetic strategies can be adapted for the creation of various 2-aminoindan derivatives, including those with different substitution patterns on the aromatic ring. The development of novel synthetic methods, such as those for 2-aminopyrimidine (B69317) and 2-aminothiophene scaffolds, can also provide valuable insights and techniques applicable to the synthesis of new 2-aminoindan analogs. mdpi.comnih.gov

Comparative Pharmacological Profiling of Structural Analogues

Understanding the structure-activity relationships of 2-amino-5-iodoindan and its analogs is crucial for predicting their pharmacological effects. This involves comparing their actions on various neurotransmitter systems and behavioral paradigms.

Analysis of the 2-Aminoindane Scaffold

The 2-aminoindane (2-AI) scaffold serves as the foundational structure for a range of psychoactive compounds. wikipedia.org 2-AI itself is a rigid analog of amphetamine and demonstrates activity as a selective substrate for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). wikipedia.org It has been shown to partially substitute for amphetamine in drug discrimination studies in rats. wikipedia.org The pharmacological profile of compounds based on this scaffold can be significantly altered by substitutions on the aromatic ring and the amino group. For example, the addition of a methylenedioxy group to form MDAI shifts the compound's primary activity towards the serotonin and norepinephrine transporters. wikipedia.orgnih.gov

Differential Effects of Halogen Substitution (e.g., vs. p-Iodoamphetamine)

The substitution of a halogen atom, such as iodine, on the aromatic ring has a profound impact on the pharmacological properties of amphetamine and its analogs. p-Iodoamphetamine (PIA) is a known selective serotonin neurotoxin. nih.gov In contrast, its rigid analog, 5-iodo-2-aminoindan (5-IAI), does not appear to cause significant serotonin deficits in rats. nih.gov

While both PIA and 5-IAI are behaviorally active, PIA is a more potent inhibitor of serotonin (5-HT) uptake in brain synaptosomes. nih.gov A high dose of PIA leads to a significant reduction in 5-HT and its metabolite 5-HIAA, as well as a decrease in the number of 5-HT uptake sites in the rat cortex and hippocampus. nih.gov Conversely, the same dose of 5-IAI resulted in only a slight, though statistically significant, decrease in 5-HT levels in the hippocampus and a minor decrease in 5-HIAA levels and 5-HT uptake sites in the cortex. nih.gov This suggests that the rigid structure of the 2-aminoindan nucleus mitigates the neurotoxic effects associated with the more flexible phenethylamine (B48288) backbone of PIA. nih.gov

CompoundEffect on 5-HT Uptake Inhibition (vs. PCA)Serotonin Neurotoxicity
p-Iodoamphetamine (PIA)~2x potency of PCASelective serotonin neurotoxin
5-Iodo-2-aminoindan (5-IAI)~75% potency of PCANot a significant serotonin neurotoxin

Comparison with Other Psychoactive Aminoindan Derivatives (e.g., MDAI)

5-Iodo-2-aminoindan (5-IAI) is often compared with other psychoactive aminoindan derivatives like 5,6-methylenedioxy-2-aminoindane (MDAI) to understand the influence of different substituents on the 2-aminoindane scaffold. nih.govnih.gov While both are analogs of amphetamine, their pharmacological profiles differ significantly.

5-IAI primarily acts as a serotonin and norepinephrine transporter inhibitor and releases serotonin. nih.gov In contrast, MDAI is a selective serotonin and norepinephrine releasing agent (SNRA) with greatly reduced serotonergic neurotoxicity compared to MDMA. wikipedia.org However, MDAI is not entirely devoid of neurotoxic potential, especially with chronic use or in combination with other stimulants. wikipedia.org

CompoundPrimary Mechanism of Action
5-Iodo-2-aminoindan (5-IAI)Serotonin and Norepinephrine Transporter Inhibitor, Serotonin Releaser
5,6-Methylenedioxy-2-aminoindane (MDAI)Selective Serotonin and Norepinephrine Releasing Agent

Exploration of Radiolabeled 2-Amino-5-iodoindan Analogues for Neuroimaging Research

The development of radiolabeled analogs of 2-amino-5-iodoindan holds potential for advancing neuroimaging research, particularly for techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.gov By incorporating a radioactive isotope, such as iodine-123 or iodine-125, into the 5-iodo position of the 2-aminoindan structure, researchers can create radiotracers to visualize and quantify specific targets in the brain, such as serotonin transporters. nih.govnih.gov

The principle behind this application is that the radiolabeled compound will bind to its target sites in the brain, and the emitted radiation can be detected externally to create an image of the target's distribution and density. This approach has been successfully applied to other compounds, such as radiolabeled 2-(2(RS)-aminopropyl)-5-iodothiophenes, which have shown promise as cerebral perfusion imaging agents. nih.gov The development of a suitable radiolabeled 2-amino-5-iodoindan analog could provide a valuable tool for studying the serotonin system in both healthy and diseased states, potentially aiding in the diagnosis and understanding of various neuropsychiatric disorders.

Concluding Remarks and Future Research Perspectives

Identification of Research Gaps in 2-Amino-5-iodoindan Hydrochloride Studies

While this compound (5-IAI) has been the subject of initial pharmacological and toxicological assessments, a comprehensive understanding of this compound is far from complete, with several critical research gaps remaining. A significant deficiency in the current body of literature is the lack of extensive data on its long-term neurocognitive and behavioral effects, particularly following exposure during critical neurodevelopmental periods such as adolescence. Existing studies have largely centered on the acute biochemical impacts and potential for neurotoxicity, leaving the chronic consequences of its use largely unexplored. nih.gov

Another area requiring further investigation is the comprehensive toxicological profile of this compound. While it has been suggested to be less neurotoxic than some of its amphetamine counterparts, the full spectrum of its potential toxicity, including cardiotoxicity and effects of chronic administration, has not been thoroughly evaluated. nih.govnih.gov The risk of serotonin (B10506) syndrome, especially when used in high doses or in combination with other serotonergic substances, is a significant concern that warrants more in-depth study. nih.gov

Advanced Methodologies for Comprehensive Investigation

To address the existing knowledge gaps, the application of advanced analytical and investigational methodologies is imperative. A more detailed and unambiguous structural elucidation and impurity profiling of clandestinely produced 5-IAI can be achieved through the use of sophisticated spectroscopic techniques.

Analytical TechniqueApplication in this compound Research
High-Resolution Mass Spectrometry (HRMS) Precise mass determination for unequivocal identification and structural elucidation of the parent compound and its metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural characterization, including stereochemistry, and identification of impurities in synthesized batches.
In Vitro Metabolism Studies Utilization of human liver microsomes and hepatocytes to identify metabolic pathways and potential drug-drug interactions. mdpi.com
In Vivo Microdialysis Real-time monitoring of neurotransmitter levels in specific brain regions of animal models to elucidate neurochemical mechanisms of action.
Computational Modeling and Docking Studies Prediction of binding affinities and modes of interaction with monoamine transporters and receptors, aiding in the understanding of its pharmacological profile. frontiersin.orgmdpi.comresearcher.lifenih.gov
Neuroimaging Techniques (e.g., PET, SPECT) In vivo visualization and quantification of transporter occupancy and receptor binding in the brain, providing a translational bridge between preclinical and clinical studies. nih.govuq.edu.au

Advanced in vitro models, such as those utilizing human-induced pluripotent stem cell (hiPSC)-derived neurons, can offer a more physiologically relevant platform for assessing the neurotoxicity and pharmacological effects of this compound. These models can bridge the gap between animal studies and human clinical scenarios.

Potential Contributions to Neurochemical Research and Drug Discovery Paradigms

The unique structural and pharmacological properties of this compound and its analogs present opportunities for significant contributions to neurochemical research and the development of novel therapeutic agents. As a rigid analog of amphetamine, the 2-aminoindan (B1194107) scaffold offers a valuable tool for probing the structure-activity relationships of monoamine transporter ligands. wikipedia.orgresearchgate.net The constrained conformation of the aminoindan ring system can provide insights into the optimal geometry for interaction with the serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. nih.govnih.gov

Studies on 2-aminoindan derivatives have revealed that substitutions on the aromatic ring can significantly alter their potency and selectivity for the different monoamine transporters. nih.govnih.gov This highlights the potential of the 2-aminoindan skeleton as a scaffold for the design of selective monoamine reuptake inhibitors. Such compounds could have therapeutic applications in a range of central nervous system disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. nih.govresearchgate.netnih.gov For instance, the development of highly selective SERT inhibitors from this chemical class could lead to novel antidepressants with potentially improved side-effect profiles.

Furthermore, the investigation of 2-aminoindan derivatives has extended beyond their interaction with monoamine transporters to include effects on other targets, such as α2-adrenergic receptors. nih.govnih.gov This polypharmacology could be exploited in the design of multi-target ligands for complex neuropsychiatric conditions. The historical development of synthetic aminoindanes for anti-Parkinsonian drugs also suggests a potential, yet underexplored, therapeutic avenue for this class of compounds in neurodegenerative diseases. wikipedia.org By systematically exploring the structure-activity relationships of this compound and related compounds, researchers can gain a deeper understanding of monoaminergic systems and potentially uncover new leads for the next generation of neurotherapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Amino-5-iodoindan hydrochloride, and what critical parameters influence yield?

  • Methodological Answer : A multi-step approach is often employed, involving iodination of indan precursors followed by amination. Key steps include:

  • Halogenation : Electrophilic iodination at the 5-position using iodine monochloride (ICl) under controlled temperature (0–5°C) to avoid over-iodination .
  • Amination : Reductive amination or nucleophilic substitution with ammonia/amines. For example, using Pd/C or Raney Ni catalysts under hydrogen atmosphere for reduction .
  • Purification : Recrystallization from ethanol/water mixtures enhances purity. Yield optimization requires precise stoichiometric control of iodine and reaction time monitoring .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., aromatic proton shifts at 5-iodo position) and amine proton integration .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA to assess purity (>95%) .
  • Mass Spectrometry : ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 308) .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidative degradation. Regularly monitor for discoloration or precipitate formation, which indicates decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Systematic analysis of variables is key:

  • Reagent Quality : Ensure iodine source purity (e.g., ICl vs. I2_2), as impurities in iodine monochloride can lead to side reactions .
  • Catalyst Activity : Compare Pd/C batch activity via control reactions. Pre-reduction of catalysts enhances hydrogenation efficiency .
  • Replication : Reproduce methods from literature with identical reagents and conditions to identify unreported variables (e.g., stirring rate, humidity) .

Q. What advanced strategies are effective in isolating and characterizing degradation products or synthetic impurities?

  • Methodological Answer : Use orthogonal analytical methods:

  • LC-MS/MS : Identify degradation products (e.g., deiodinated analogs) using high-resolution MS and fragmentation patterns .
  • Stability Studies : Accelerate degradation via thermal stress (40–60°C) and pH variations (e.g., 0.1 M HCl/NaOH) to profile degradation pathways .
  • Isolation : Preparative HPLC with fraction collection enables isolation of impurities for structural elucidation via 2D NMR .

Q. How can researchers validate analytical methods for this compound in complex matrices?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:

  • Specificity : Demonstrate resolution from structurally similar impurities (e.g., 5-bromo analogs) using spiked samples .
  • Linearity : Test over 50–150% of target concentration (R2^2 > 0.995 required) .
  • Robustness : Vary HPLC parameters (flow rate ±0.1 mL/min, column temperature ±2°C) to assess method resilience .

Methodological Design Considerations

  • Experimental Controls : Include iodine-free and amine-blocked reaction controls to confirm pathway specificity .
  • Safety Protocols : Use fume hoods and PPE (nitrile gloves, goggles) during iodination due to ICl’s corrosive and lachrymatory hazards .
  • Data Interpretation : Cross-validate NMR and MS data with computational tools (e.g., ACD/Labs or ChemDraw simulations) to resolve ambiguous peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.